molecular formula C7H10N4 B11920835 2,7-Dimethyl-6,7-dihydro-1H-purine

2,7-Dimethyl-6,7-dihydro-1H-purine

Cat. No.: B11920835
M. Wt: 150.18 g/mol
InChI Key: TZOQQULUBIVWKC-UHFFFAOYSA-N
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Description

2,7-Dimethyl-6,7-dihydro-1H-purine is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its two methyl groups attached to the purine ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyl-6,7-dihydro-1H-purine typically involves the alkylation of purine derivatives. One common method includes the reaction of purine with methylating agents under controlled conditions. For instance, the reaction of purine with methyl iodide in the presence of a base such as potassium carbonate can yield the desired dimethylated product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dimethyl-6,7-dihydro-1H-purine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding purine oxides.

    Reduction: Reduction reactions can convert it into more reduced forms of purine derivatives.

    Substitution: Nucleophilic substitution reactions can replace one or more hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while substitution reactions can introduce various functional groups into the purine ring .

Scientific Research Applications

2,7-Dimethyl-6,7-dihydro-1H-purine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex purine derivatives.

    Biology: It is used in studies related to nucleic acids and enzyme interactions.

    Medicine: This compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-6,7-dihydro-1H-purine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This interaction can affect various biochemical pathways, including those involved in DNA replication and repair .

Comparison with Similar Compounds

Uniqueness: 2,7-Dimethyl-6,7-dihydro-1H-purine is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. Unlike caffeine and theobromine, which are more commonly found in nature, this compound is primarily synthesized for research and industrial purposes .

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

2,7-dimethyl-3,6-dihydropurine

InChI

InChI=1S/C7H10N4/c1-5-8-3-6-7(10-5)9-4-11(6)2/h4H,3H2,1-2H3,(H,8,10)

InChI Key

TZOQQULUBIVWKC-UHFFFAOYSA-N

Canonical SMILES

CC1=NCC2=C(N1)N=CN2C

Origin of Product

United States

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